molecular formula C15H9N3O5S B3001970 5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 304894-61-9

5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3001970
CAS No.: 304894-61-9
M. Wt: 343.31
InChI Key: CVKZWFIPOAILBO-UHFFFAOYSA-N
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Description

5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a dihydropyrimidinedione derivative featuring a furan ring substituted with a 3-nitrophenyl group and a methylene bridge connecting to the heterocyclic core.

Properties

IUPAC Name

5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O5S/c19-13-11(14(20)17-15(24)16-13)7-10-4-5-12(23-10)8-2-1-3-9(6-8)18(21)22/h1-7H,(H2,16,17,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKZWFIPOAILBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with a nitrophenyl group. This intermediate is then reacted with a suitable aldehyde to form the methylene bridge. The final step involves the cyclization and introduction of the thioxodihydropyrimidine moiety under controlled conditions, often using a base catalyst and specific solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine-substituted compound.

Scientific Research Applications

Chemistry

In chemistry, 5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, antimicrobial agent, or anticancer compound. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, research may explore the compound’s therapeutic potential. This includes evaluating its efficacy and safety in preclinical models for various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In industry, the compound’s properties may be leveraged in the development of new materials, such as polymers or coatings

Mechanism of Action

The mechanism of action of 5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Furan/Thiophene Core

Key analogs differ in substituents on the aromatic or heterocyclic moieties:

Compound Name Substituent Key Features Reference
Target Compound 3-Nitrophenyl-furan Electron-withdrawing nitro group; furan backbone -
5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS 300808-80-4) 4-Chlorophenyl-furan Chlorine substituent (electron-withdrawing); similar synthesis route
5-[1-(4-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Thiophene + nitrophenyl Thiophene (sulfur-containing) vs. furan; extended conjugation
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-...dihydropyrimidinedione Pyrazole ring Bulky pyrazole substituent; potential steric effects

Key Observations :

  • Electronic Effects : The nitro group (target) and chlorine (CAS 300808-80-4) are both electron-withdrawing, likely increasing electrophilicity of the methylene bridge compared to electron-donating groups like methoxy .
  • Heterocycle Influence : Thiophene analogs (e.g., ) may exhibit altered aromaticity and redox properties due to sulfur’s polarizability vs. furan’s oxygen .

Physicochemical Properties

Comparative spectral and physical

Compound Feature Target (Inferred) 4-Chlorophenyl Analog Thiophene Analog (4e) Pyrazole Analog
Melting Point Not reported Not reported 272–273 °C 270–272 °C (white powder)
IR Peaks (cm⁻¹) ~1670 (C=O), ~1320 (C=S) Not reported 1678 (C=O), 1322 (C=S) 1710–1713 (C=O, NH)
1H NMR Shifts Aromatic δ ~7.0–8.5 Not reported δ 7.15–9.09 (aromatic protons) δ 3.69–7.85 (OCH3, Ar-H)

Trends :

  • Thiophene analogs show downfield shifts in NMR due to sulfur’s deshielding effects .
  • Pyrazole derivatives exhibit complex splitting patterns from bulky substituents .

Biological Activity

5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2O4SC_{16}H_{14}N_2O_4S, with a molecular weight of approximately 342.36 g/mol. The structure includes a thioxodihydropyrimidine core with a furan and nitrophenyl substituent, which may contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of furan-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of HEPG2 (liver cancer) and MCF7 (breast cancer) cell lines. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics, indicating a strong antitumor potential .

CompoundCell LineIC50 (µM)
This compoundHEPG2<0.002
This compoundMCF7<0.002
Reference DrugHEPG20.007
Reference DrugMCF70.005

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through various pathways. Studies suggest that the presence of the nitrophenyl group enhances the compound's ability to interact with cellular targets involved in cell cycle regulation and apoptosis .

Antioxidant Properties

In addition to its antitumor effects, some derivatives have shown antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH radical scavenging assays, where compounds exhibited significant inhibition compared to control substances .

Study on Anticancer Efficacy

A study conducted on a series of furan derivatives revealed that those containing thioxodihydropyrimidine moieties had enhanced anticancer properties. The study involved both in vitro and in vivo assessments, demonstrating reduced tumor growth in animal models treated with these compounds compared to untreated controls .

Clinical Implications

Given the promising preclinical results, further research is warranted to explore the pharmacokinetics and safety profiles of this compound. Potential applications may include its use as a chemotherapeutic agent or as an adjunct therapy in cancer treatment regimens.

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